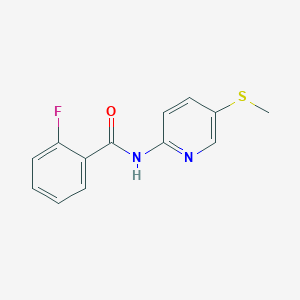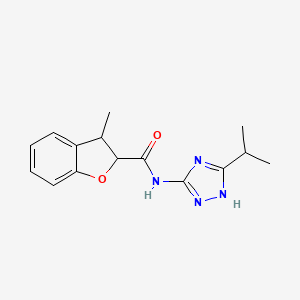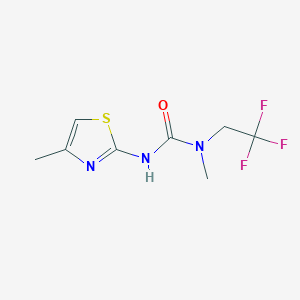![molecular formula C17H24F2N2O3 B7594360 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays an important role in many physiological processes, including regulation of cardiac function, neurotransmission, and inflammation. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and their activation has been implicated in various pathological conditions, such as epilepsy, Parkinson’s disease, and ischemia-reperfusion injury. DPCPX has been extensively studied as a tool compound to investigate the role of adenosine A1 receptors in these and other conditions.
作用机制
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that inhibit adenylate cyclase and reduce cyclic AMP levels in target cells. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and their activation has been implicated in various physiological and pathological processes. By blocking adenosine A1 receptors, this compound can modulate the release of neurotransmitters, cytokines, and other signaling molecules, and thereby affect a wide range of physiological functions.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. Some of the effects of this compound include:
- Inhibition of cyclic AMP production: this compound can block the inhibitory effect of adenosine on adenylate cyclase, resulting in increased cyclic AMP levels in target cells.
- Modulation of neurotransmitter release: this compound can affect the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, by blocking adenosine A1 receptors on presynaptic terminals.
- Anti-inflammatory effects: this compound can reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, by blocking adenosine A1 receptors on immune cells.
- Modulation of cardiac function: this compound can affect cardiac contractility and heart rate by blocking adenosine A1 receptors in the heart.
实验室实验的优点和局限性
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has several advantages and limitations for use in lab experiments. Some of the advantages include:
- High potency and selectivity: this compound is a highly potent and selective antagonist of adenosine A1 receptors, which allows for precise modulation of receptor activity.
- Well-characterized pharmacology: this compound has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized.
- Commercial availability: this compound is commercially available from several suppliers, which makes it easy to obtain for lab experiments.
Some of the limitations of this compound include:
- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
- Non-specific effects: this compound can have non-specific effects on other targets, such as adenosine A2 receptors, at high concentrations or in certain experimental conditions.
- Species differences: this compound may have different pharmacological properties in different species, which can limit its translational potential.
未来方向
There are several future directions for research on 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea and adenosine A1 receptors. Some of the potential areas of investigation include:
- Development of new adenosine A1 receptor antagonists with improved pharmacological properties, such as increased solubility or selectivity.
- Investigation of the role of adenosine A1 receptors in other pathological conditions, such as Alzheimer’s disease, stroke, and traumatic brain injury.
- Elucidation of the molecular mechanisms underlying the effects of adenosine A1 receptor antagonists, including downstream signaling pathways and gene expression changes.
- Development of new therapeutic strategies based on the modulation of adenosine A1 receptor activity, such as combination therapies with other drugs or gene therapy approaches.
合成方法
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can be synthesized by a multistep process starting from 2,6-difluorobenzylamine and 2-(oxolan-2-ylmethoxy)ethyl isocyanate. The key step involves the reaction of a protected intermediate with isobutyryl chloride to form the propan-2-yl side chain. The final product is obtained after deprotection and purification by chromatography. The synthesis of this compound has been optimized and scaled up for commercial production.
科学研究应用
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been used extensively in scientific research to investigate the physiological and pathological roles of adenosine A1 receptors. Some of the applications of this compound include:
- Neuroprotection: this compound has been shown to protect against neuronal damage in various models of ischemia and excitotoxicity. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the release of glutamate and other excitatory neurotransmitters.
- Epilepsy: this compound has been shown to have anticonvulsant properties in animal models of epilepsy. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the excitability of neurons and inhibit the spread of seizure activity.
- Parkinson’s disease: this compound has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson’s disease. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can enhance the release of dopamine and other neurotransmitters.
- Cardiovascular disease: this compound has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the release of inflammatory cytokines and improve myocardial oxygen supply.
属性
IUPAC Name |
1-[1-(2,6-difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3/c1-12(10-14-15(18)5-2-6-16(14)19)21-17(22)20-7-9-23-11-13-4-3-8-24-13/h2,5-6,12-13H,3-4,7-11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQMKQOEISAQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)F)NC(=O)NCCOCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
